molecular formula C8H5F2N3O2 B1370415 Methyl 4-azido-2,6-difluorobenzoate

Methyl 4-azido-2,6-difluorobenzoate

Cat. No.: B1370415
M. Wt: 213.14 g/mol
InChI Key: KNHGHIOIGRZEIU-UHFFFAOYSA-N
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Description

Methyl 4-azido-2,6-difluorobenzoate is a fluorinated aromatic azide derivative featuring a benzoate ester backbone substituted with an azide (-N₃) group at the para position and fluorine atoms at the 2- and 6-positions. This compound is of significant interest in photochemistry and materials science due to the reactivity of its azide group, which can generate nitrene intermediates upon thermal or photolytic activation .

Properties

Molecular Formula

C8H5F2N3O2

Molecular Weight

213.14 g/mol

IUPAC Name

methyl 4-azido-2,6-difluorobenzoate

InChI

InChI=1S/C8H5F2N3O2/c1-15-8(14)7-5(9)2-4(12-13-11)3-6(7)10/h2-3H,1H3

InChI Key

KNHGHIOIGRZEIU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=C(C=C1F)N=[N+]=[N-])F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Fluorinated Aromatic Azides

4-Azido-2,3,5,6-Tetrafluoropyridine
  • Structure : Pyridine ring with four fluorine atoms and one azide group.
  • Molecular Weight : ~215.09 g/mol.
  • Reactivity : Undergoes thermal decomposition to generate triplet nitrenes, which exhibit longer lifetimes compared to singlet nitrenes due to electron-withdrawing fluorine substituents .
  • Key Difference : The pyridine ring enhances electron deficiency, accelerating nitrene formation but reducing stability in polar solvents compared to benzoate esters .
4-Azido-3,5-Dichloro-2,6-Difluoropyridine
  • Structure : Pyridine ring with two fluorine, two chlorine, and one azide group.
  • Molecular Weight : ~247.48 g/mol.
  • Reactivity : Chlorine atoms increase electrophilicity, leading to faster azide decomposition but lower solubility in organic solvents .

Comparison Table 1: Fluorinated Aromatic Azides

Compound Ring Type Substituents Molecular Weight (g/mol) Key Reactivity
Methyl 4-azido-2,6-difluorobenzoate Benzene -COOCH₃, -F (2,6), -N₃ 213.16 Nitrene-mediated C–H insertion
4-Azido-2,3,5,6-tetrafluoropyridine Pyridine -F (2,3,5,6), -N₃ 215.09 Triplet nitrene dominance
4-Azido-3,5-dichloro-2,6-difluoropyridine Pyridine -F (2,6), -Cl (3,5), -N₃ 247.48 Rapid thermal decomposition

Halogenated Benzoate Esters

Methyl 4-Bromo-2,6-Difluorobenzoate
  • Structure : Precursor to the target compound, with bromine replacing the azide group.
  • Molecular Weight : 251.02 g/mol .
  • Reactivity : Bromine serves as a leaving group in nucleophilic substitution reactions, enabling azide introduction. Less reactive toward photolysis compared to azides .
Methyl 2-Bromohexanoate
  • Structure : Aliphatic ester with a bromine substituent.
  • Molecular Weight : 209.08 g/mol .
  • Reactivity : Primarily undergoes alkylation or ester hydrolysis, contrasting with the aromatic electrophilic substitution of the target compound .

Comparison Table 2: Halogenated Benzoate Esters

Compound Backbone Substituents Molecular Weight (g/mol) Primary Use
This compound Aromatic -COOCH₃, -F (2,6), -N₃ 213.16 Photochemistry, surface functionalization
Methyl 4-bromo-2,6-difluorobenzoate Aromatic -COOCH₃, -F (2,6), -Br 251.02 Azide synthesis precursor
Methyl 2-bromohexanoate Aliphatic -COOCH₃, -Br 209.08 Alkylation reactions

Azido-Substituted Heterocycles

4-Azido-2,3-Diarylquinolines
  • Structure: Quinoline backbone with azide and aryl groups.
  • Reactivity: Participates in Pd-catalyzed coupling reactions with boronic acids, yielding 4-amino-2,3-diarylquinolines .
  • Key Difference: The quinoline ring’s nitrogen enhances stability under basic conditions, unlike the ester-containing target compound, which may hydrolyze .

Photochemical Behavior

This compound exhibits UV-induced azide decomposition to form singlet nitrenes, which rapidly undergo intersystem crossing to triplet states or participate in C–H insertion . This contrasts with perfluorinated pyridine azides (e.g., 4-azido-2,3,5,6-tetrafluoropyridine), where triplet nitrenes dominate due to stronger electron-withdrawing effects .

Thermal Stability

The compound decomposes at temperatures above 100°C, releasing nitrogen gas and forming reactive nitrene intermediates. This property is leveraged in polymer crosslinking, outperforming aliphatic azides like methyl 2-bromohexanoate in thermal resilience .

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